
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate: is a chemical compound with the molecular formula C19H41N3O12 It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as water or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, and the resulting compound is purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, filtration, and drying are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitro derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
Chemistry: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in complex formation and coordination chemistry .
Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins. Its ability to maintain pH stability makes it valuable in various biological experiments .
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its biocompatibility and low toxicity make it suitable for medical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it valuable in industrial processes.
Mécanisme D'action
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The tris(2-hydroxyethyl)ammonium groups provide multiple sites for interaction, enhancing the compound’s effectiveness in various applications.
Comparaison Avec Des Composés Similaires
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Comparison: Compared to these similar compounds, bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate has a unique nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidation and reduction reactions makes it versatile in various applications. Additionally, its stability and low toxicity make it a preferred choice in biological and medical research.
Propriétés
Numéro CAS |
94237-21-5 |
|---|---|
Formule moléculaire |
C19H41N3O12 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-nitroheptanedioate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C7H11NO6.2C6H15NO3/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*8-4-1-7(2-5-9)3-6-10/h5H,1-4H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
Clé InChI |
HHXIFUXZIFFBLH-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)[O-])CC(C(=O)[O-])[N+](=O)[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



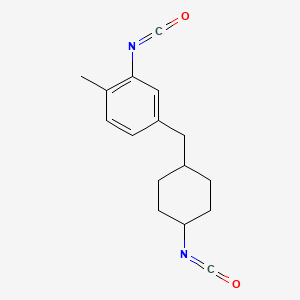
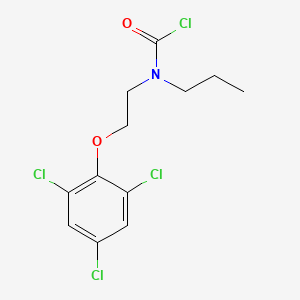




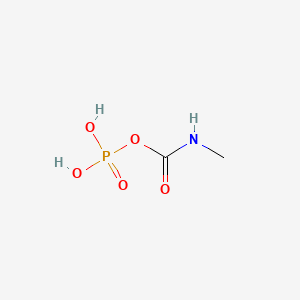

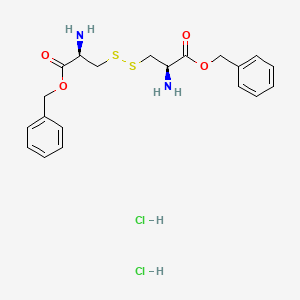


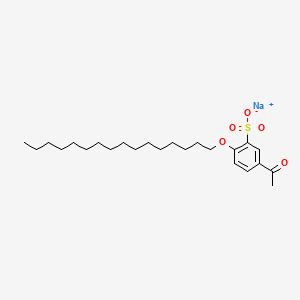
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
